

Application Notes and Protocols for 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Bis(chloromethyl)benzene**

Cat. No.: **B189654**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of **1,2-Bis(chloromethyl)benzene**. The information is intended for professionals in research, scientific, and drug development fields.

Overview and Chemical Properties

1,2-Bis(chloromethyl)benzene, also known as o-xylylene dichloride, is a reactive aromatic organic compound.^{[1][2]} Its structure, featuring two chloromethyl groups on adjacent carbons of a benzene ring, makes it a versatile reagent in organic synthesis, particularly as a bifunctional alkylating agent and a precursor for cross-linked polymers and pharmaceutical intermediates.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of **1,2-Bis(chloromethyl)benzene**.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ Cl ₂	[2]
Molecular Weight	175.06 g/mol	[2]
Appearance	White to light yellow crystalline powder or colorless to pale yellow liquid	[1] [5]
Melting Point	51-55 °C	[6]
Boiling Point	239-241 °C	[6]
Flash Point	107 °C (225 °F)	
Density	1.239 g/cm ³	[1]
Property	Value	Reference
Oral LD50 (Rat)	2263 mg/kg	[3]
Property	Description	Reference
Solubility	Soluble in methanol, ethyl acetate, and acetone. [1] [6] Very low solubility in water.	[1]
Incompatibility	Strong bases, strong oxidizing agents, alcohols, amines, and metals.	
Reactivity	The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions. [4]	

Safety, Handling, and Storage Procedures

1,2-Bis(chloromethyl)benzene is a hazardous chemical that requires strict safety protocols. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

When handling **1,2-Bis(chloromethyl)benzene**, the following PPE is mandatory:

- Eye/Face Protection: Chemical safety goggles or a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator is required.

Handling Procedures

- Avoid all personal contact, including inhalation.
- Work in a well-ventilated area, such as a chemical fume hood.
- Prevent the formation of dust and aerosols.
- Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.
- Wash hands thoroughly after handling.

Storage Procedures

- Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.
- Keep away from heat sources, open flames, and direct sunlight.
- Store separately from oxidizing agents and other reactive chemicals.
- Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[6]

Emergency Procedures

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
- Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not let the product enter drains.

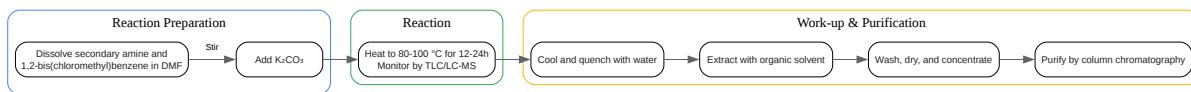
Experimental Protocols

1,2-Bis(chloromethyl)benzene is a valuable reagent for various synthetic applications. Below are detailed protocols for its use in alkylation and polymer cross-linking reactions.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the bis-alkylation of a secondary amine using **1,2-Bis(chloromethyl)benzene** to form a heterocyclic compound.

Materials:


- **1,2-Bis(chloromethyl)benzene**
- Secondary amine (e.g., dibenzylamine)
- Anhydrous potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Round-bottom flask

- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and **1,2-Bis(chloromethyl)benzene** (1.05 equivalents) in anhydrous DMF.
- Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the stirred solution.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for N-Alkylation of a Secondary Amine.

Protocol 2: Cross-Linking of Polystyrene

This protocol outlines the procedure for cross-linking polystyrene using **1,2-Bis(chloromethyl)benzene** via a Friedel-Crafts alkylation reaction to enhance its thermal and mechanical properties.

Materials:

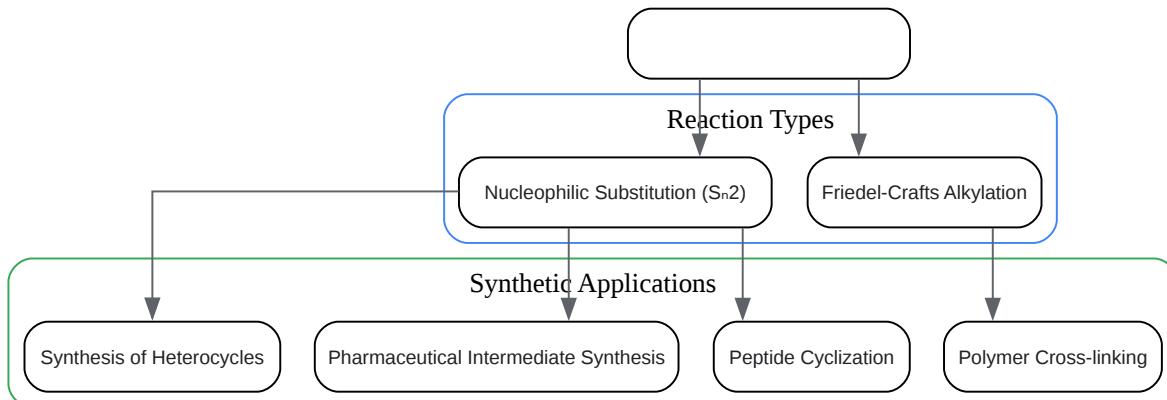
- Polystyrene
- **1,2-Bis(chloromethyl)benzene**
- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid catalyst
- Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
- Methanol
- Round-bottom flask with a magnetic stirrer and reflux condenser
- Heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolution of Polystyrene: In a round-bottom flask under an inert atmosphere, dissolve polystyrene in anhydrous DCE.
- Addition of Cross-linker: Add the desired amount of **1,2-Bis(chloromethyl)benzene** to the polystyrene solution and stir until dissolved.
- Catalyst Suspension: In a separate dry flask, suspend anhydrous aluminum chloride in a small amount of anhydrous DCE.
- Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring.

- Reaction Progression: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours under reflux. An increase in viscosity indicates the progression of the cross-linking reaction.
- Quenching and Isolation: Cool the reaction mixture to room temperature and slowly add methanol to quench the catalyst. The cross-linked polystyrene will precipitate.
- Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted reagents and catalyst residues. Dry the cross-linked polymer in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram:



[Click to download full resolution via product page](#)

Workflow for Cross-Linking of Polystyrene.

Signaling Pathways and Logical Relationships

The reactivity of **1,2-Bis(chloromethyl)benzene** is primarily governed by the two electrophilic benzylic carbon atoms. This allows for a variety of reactions, which can be logically categorized as follows:

[Click to download full resolution via product page](#)

Reactivity and Applications of **1,2-Bis(chloromethyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]
- 5. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 6. Hypercrosslinked materials: preparation, characterisation and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00771B [pubs.rsc.org]

- To cite this document: BenchChem. [Application Notes and Protocols for 1,2-Bis(chloromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189654#handling-and-storage-procedures-for-1-2-bis-chloromethyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com